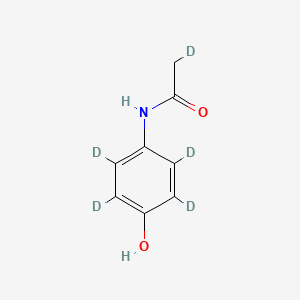
Sco-peg8-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sco-peg8-nhs is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is often used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and NHS esters, which can covalently bind to amino groups, particularly those of lysine residues in proteins or peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg8-nhs involves the reaction of SCO with PEG8 and NHS esters. The PEGylation process typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under neutral or weakly basic conditions (pH 7-9) to ensure the efficient formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or column chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Sco-peg8-nhs primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds. The compound can also participate in PEGylation reactions, where it adds polyethylene glycol chains to proteins or peptides .
Common Reagents and Conditions
Reagents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), and primary amines.
Conditions: Neutral or weakly basic pH (7-9), room temperature to slightly elevated temperatures, and organic solvents
Major Products
The major products formed from the reactions of this compound are PEGylated proteins or peptides. These products exhibit increased stability, reduced aggregation, and enhanced solubility .
Scientific Research Applications
Sco-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein function by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs that target specific proteins for degradation.
Industry: Used in the production of PEGylated proteins and peptides, which have improved stability and solubility
Mechanism of Action
Sco-peg8-nhs exerts its effects through the formation of stable amide bonds with primary amines in proteins or peptides. The NHS ester reacts with the amino groups, particularly those of lysine residues, resulting in the covalent attachment of the PEG chain. This PEGylation process enhances the stability, solubility, and bioavailability of the modified proteins or peptides .
Comparison with Similar Compounds
Similar Compounds
MS(PEG)8 Methyl-PEG-NHS-Ester: Another PEGylation reagent with similar properties and applications.
SM(PEG)8: A PEGylated, long-chain SMCC crosslinker used for amine-to-sulfhydryl crosslinking
Uniqueness
Sco-peg8-nhs is unique due to its specific combination of SCO and NHS esters, which allows for efficient and selective PEGylation of proteins and peptides. Its use as a PROTAC linker also sets it apart from other PEGylation reagents, making it a valuable tool in the field of targeted protein degradation .
Properties
Molecular Formula |
C32H52N2O14 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38) |
InChI Key |
PLARPNUNIGVSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



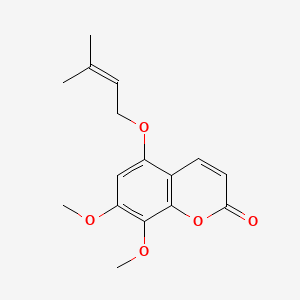
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
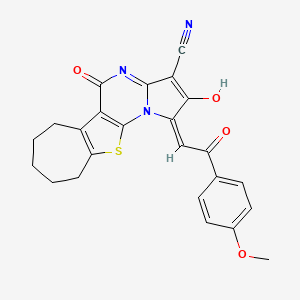

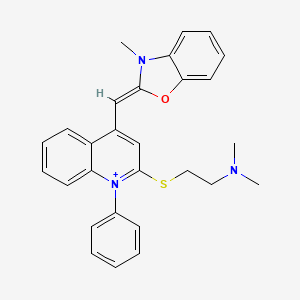

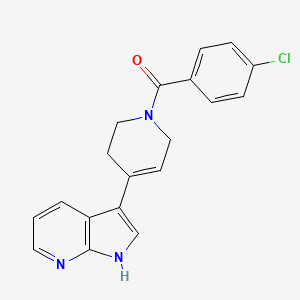
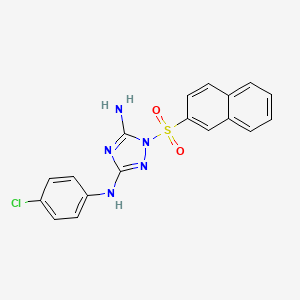


![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
